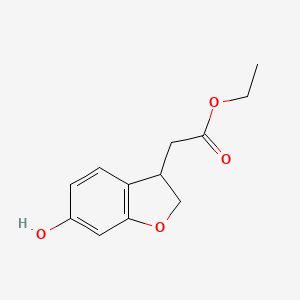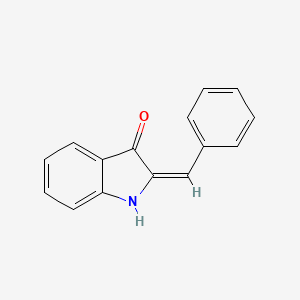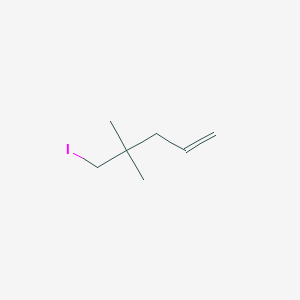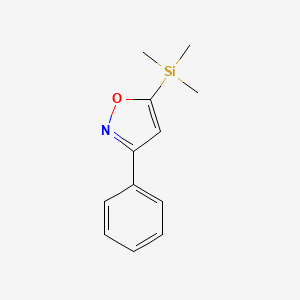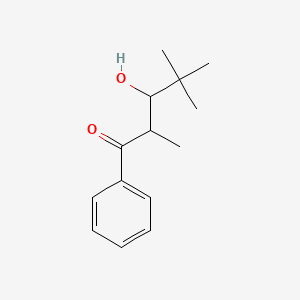
3-Hydroxy-2,4,4-trimethyl-1-phenylpentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2,4,4-trimethyl-1-phenylpentan-1-one is an organic compound with the molecular formula C14H20O2 It is characterized by a hydroxy group attached to a phenyl-substituted pentanone backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2,4,4-trimethyl-1-phenylpentan-1-one typically involves the aldol condensation of acetophenone with isobutyraldehyde, followed by a reduction step. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction. The reduction step can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
科学的研究の応用
3-Hydroxy-2,4,4-trimethyl-1-phenylpentan-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism by which 3-Hydroxy-2,4,4-trimethyl-1-phenylpentan-1-one exerts its effects involves interactions with specific molecular targets. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenyl group contributes to the compound’s hydrophobicity and can affect its binding to target molecules.
類似化合物との比較
- 3-Hydroxy-2,4-dimethyl-1-phenylpentan-1-one
- 5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one
- Trimethyl pentane-1,3,5-tricarboxylate
Uniqueness: Compared to similar compounds, 3-Hydroxy-2,4,4-trimethyl-1-phenylpentan-1-one stands out due to its specific structural features, such as the presence of three methyl groups on the pentanone backbone
特性
CAS番号 |
84466-84-2 |
|---|---|
分子式 |
C14H20O2 |
分子量 |
220.31 g/mol |
IUPAC名 |
3-hydroxy-2,4,4-trimethyl-1-phenylpentan-1-one |
InChI |
InChI=1S/C14H20O2/c1-10(13(16)14(2,3)4)12(15)11-8-6-5-7-9-11/h5-10,13,16H,1-4H3 |
InChIキー |
BATLYISGCNQVRP-UHFFFAOYSA-N |
正規SMILES |
CC(C(C(C)(C)C)O)C(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


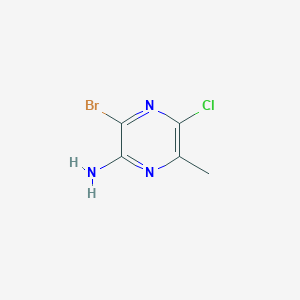
![2-Methoxydibenzo[b,d]furan-3-carbonitrile](/img/structure/B15067954.png)
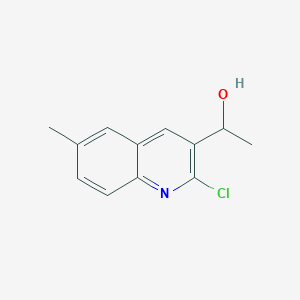
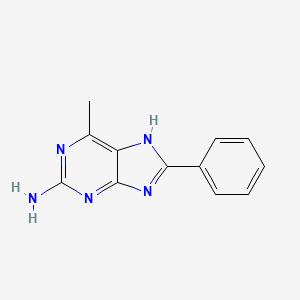

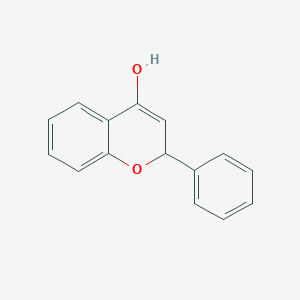


![2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B15068010.png)
